molecular formula C11H5FN4 B3052401 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile CAS No. 40953-39-7

2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B3052401
CAS No.: 40953-39-7
M. Wt: 212.18 g/mol
InChI Key: BGXWEBOXZMFFOF-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile is a heterocyclic compound featuring an imidazole ring substituted with a 3-fluorophenyl group and two cyano groups at the 4 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-fluorobenzylamine with malononitrile in the presence of a suitable catalyst, followed by cyclization to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthesis, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or phenyl ring.

Scientific Research Applications

2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall biological effects.

Comparison with Similar Compounds

  • 2-(3-Chlorophenyl)-1H-imidazole-4,5-dicarbonitrile
  • 2-(3-Bromophenyl)-1H-imidazole-4,5-dicarbonitrile
  • 2-(3-Methylphenyl)-1H-imidazole-4,5-dicarbonitrile

Comparison: Compared to its analogs, 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding interactions, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-(3-fluorophenyl)-1H-imidazole-4,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5FN4/c12-8-3-1-2-7(4-8)11-15-9(5-13)10(6-14)16-11/h1-4H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXWEBOXZMFFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=C(N2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618225
Record name 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40953-39-7
Record name 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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